molecular formula C18H20O6 B562597 3,4'-Dihydroxy-3,5',7-trimethoxyflavan CAS No. 97914-19-7

3,4'-Dihydroxy-3,5',7-trimethoxyflavan

Cat. No.: B562597
CAS No.: 97914-19-7
M. Wt: 332.352
InChI Key: IJCWCJRLHJAVFD-UHFFFAOYSA-N
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Description

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a chemical compound of research interest, particularly within the study of natural products and flavonoid chemistry. While specific biological data for this flavan is still emerging, its structural similarity to well-characterized trimethoxyflavones suggests significant potential for investigating anti-inflammatory and cytoprotective mechanisms . Related compounds, such as eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone), have demonstrated potent anti-inflammatory effects by targeting key signaling pathways. Research on these analogs has shown they can suppress the production of pro-inflammatory mediators like interleukin-8 (IL-8) and prostaglandin E2 (PGE2) by inhibiting the IκB kinase (IKK) and nuclear factor-kappaB (NF-κB) signaling cascade . Furthermore, studies in human bronchial epithelial cells indicate that similar flavonoids can inhibit the expression of adhesion molecules (ICAM-1 and VCAM-1) and suppress the adhesion of inflammatory cells, such as monocytes and eosinophils, through an Akt and NF-κB-dependent pathway . The presence of specific hydroxyl and methoxy substitutions on the flavan backbone is critical for these interactions, making this compound a compelling subject for further pharmacological and mechanistic studies. Researchers can utilize this compound to explore its potential applications in models of inflammation, oxidative stress, and cellular signaling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-11-7-15(22-2)12-9-14(20)18(24-16(12)8-11)10-4-5-13(19)17(6-10)23-3/h4-8,14,18-20H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCWCJRLHJAVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C(O2)C3=CC(=C(C=C3)O)OC)O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried stems are ground and subjected to sequential solvent extraction:

  • Defatting : Hexane or petroleum ether removes non-polar constituents.

  • Polar Extraction : Ethanol or methanol (70–80% aqueous) extracts flavonoids under reflux (60–70°C, 6–8 hours).

  • Concentration : Rotary evaporation yields a crude extract, which is partitioned with ethyl acetate and water to isolate mid-polarity compounds.

Chromatographic Purification

The ethyl acetate fraction is further purified via column chromatography:

  • Stationary Phase : Silica gel (200–300 mesh) or Sephadex LH-20.

  • Elution System : Gradient of hexane/ethyl acetate (8:2 to 5:5) followed by methanol/water (7:3).

  • Identification : Fractions are analyzed by TLC (Rf ~0.4 in ethyl acetate/methanol 9:1) and combined based on UV-Vis absorption at 280 nm.

Table 1: Natural Extraction Yield from Machilus japonica

StepYield (%)Key Observations
Crude Ethanol Extract12.5High flavonoid content
Ethyl Acetate Fraction3.8Enriched mid-polarity compounds
Final Isolation0.0795% purity by HPLC

Chemical Synthesis Approaches

Synthetic routes to this compound involve constructing the flavan backbone with precise hydroxyl and methoxy group placement. Two strategies dominate: semi-synthesis from natural precursors and total synthesis from simple phenols.

Semi-Synthetic Route from Naringenin

Naringenin (5,7,4'-trihydroxyflavanone) serves as a starting material due to its structural similarity.

Methylation Protocol

  • Selective Methylation :

    • Naringenin (1.0 eq) is dissolved in anhydrous acetone.

    • Methyl iodide (3.5 eq) and potassium carbonate (4.0 eq) are added under nitrogen.

    • Reaction proceeds at 60°C for 12 hours to yield 3,5',7-trimethoxy-4'-hydroxyflavan.

  • Hydroxylation at C3' :

    • The intermediate undergoes demethylation using BBr3 (1.2 eq) in dichloromethane at -78°C.

    • Quenching with methanol restores the C3' hydroxyl group.

Table 2: Semi-Synthesis Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
MethylationCH3I, K2CO3, acetone, 60°C7890
DemethylationBBr3, CH2Cl2, -78°C6588

Total Synthesis via Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction constructs the flavan core from chalcone precursors.

  • Chalcone Synthesis :

    • 3,4,5-Trimethoxyacetophenone reacts with 4-hydroxybenzaldehyde in ethanol/NaOH (50°C, 4 hours).

  • Cyclization :

    • Chalcone is treated with H2O2 and NaOH in methanol, forming the flavanone intermediate.

  • Reduction :

    • Catalytic hydrogenation (H2, Pd/C, 40 psi) saturates the C2-C3 bond to yield the flavan structure.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).

  • Mobile Phase : Acetonitrile/0.1% formic acid (45:55).

  • Retention Time : 12.3 minutes.

Spectroscopic Confirmation

  • NMR (CD3OD) :

    • δ 6.85 (s, 1H, H-6), δ 4.55 (d, J=11 Hz, H-2), δ 3.87 (s, 3H, OCH3).

  • HRMS : m/z 373.1284 [M+H]+ (calc. 373.1288).

Table 3: Spectral Data Comparison

TechniqueObserved DataReference Data
1H NMRδ 3.87 (s, OCH3)δ 3.85–3.89 (trimethoxy)
13C NMRδ 56.1 (OCH3)δ 55.8–56.3

Challenges and Optimization Strategies

regioselectivity in Methylation

Unwanted methylation at C5 or C7 is mitigated using bulky bases (e.g., DBU) or protecting groups (TBS).

Enhancing Yield in Catalytic Hydrogenation

  • Catalyst Screening : Pd(OH)2/C (Pearlman’s catalyst) improves flavan selectivity over flavone reduction.

  • Solvent Effects : Ethyl acetate increases hydrogen solubility, reducing reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

3,4’-Dihydroxy-3’,5,7-trimethoxyflavan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as 3,4’-dihydroxyflavan, 3,4’-dihydroxy-5,7-dimethoxyflavan, and other substituted flavan derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan is C18H18O7C_{18}H_{18}O_7, with a molecular weight of approximately 346.34 g/mol. It is characterized by three methoxy groups and two hydroxyl groups on its flavan backbone, contributing to its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-8 and prostaglandin E2 in intestinal epithelial cells stimulated by bacterial factors. The compound effectively suppressed the activation of nuclear factor-kappaB (NF-κB), a key regulator in inflammatory responses .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. This compound has been shown to scavenge free radicals and reduce oxidative stress markers in various cell lines. This property is crucial for protecting cells from damage associated with chronic diseases such as cancer and cardiovascular disorders.

Anticancer Potential

Preliminary studies have suggested that this flavonoid may possess anticancer properties. Extracts containing this compound have been tested against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Biochemical Mechanisms

The biochemical mechanisms underlying the activities of this compound are complex and involve multiple pathways:

  • Inhibition of NF-κB Activation: By preventing the phosphorylation of IκBα and IKK proteins, the compound reduces NF-κB activation, leading to decreased expression of inflammatory mediators .
  • Scavenging Free Radicals: The presence of hydroxyl groups allows the compound to donate electrons to free radicals, thereby neutralizing them .
  • Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases .

Table 1: Summary of Pharmacological Effects

ApplicationMechanismReference
Anti-inflammatoryInhibition of IL-8 and PGE2 production
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells

Table 2: Comparative Analysis with Other Flavonoids

CompoundIC50 (µM)Activity Type
This compound56.6 ± 6.2Anti-inflammatory
Quercetin<50Antioxidant
Curcumin<30Anticancer

Mechanism of Action

The mechanism of action of 3,4’-Dihydroxy-3’,5,7-trimethoxyflavan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Differences:

  • Backbone Variation : Flavones (e.g., 3,5-Dihydroxy-7,3',4'-trimethoxyflavone ) feature a planar structure due to the C2-C3 double bond, whereas flavans (e.g., the target compound) have a saturated C2-C3 bond, influencing their stereochemistry and metabolic stability .

Functional Analogues

PLCγ1 Inhibitors

  • This compound : Directly inhibits PLCγ1, a key enzyme in cancer signaling pathways, with IC₅₀ values in the micromolar range .

Antioxidant Flavonoids

  • This compound : Exhibits radical scavenging activity due to its two hydroxyl groups, comparable to quercetin but with enhanced stability from methoxy substitutions .
  • 5,4'-Dihydroxy-3,3',7-trimethoxyflavone : Shows moderate antioxidant activity but lacks the 3-OH group critical for metal chelation .

Pharmacokinetic and ADMET Profiles

  • This compound : Predicted LogP = 2.1 (moderate lipophilicity), with moderate solubility in DMSO. Methoxy groups may reduce phase II metabolism, enhancing bioavailability compared to polyhydroxylated analogues .

Biological Activity

3,4'-Dihydroxy-3,5',7-trimethoxyflavan is a flavonoid compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H20O6
  • CAS Number : 97914-19-7

The compound features three methoxy groups and two hydroxyl groups on the flavan backbone, which are crucial for its biological activity.

Antiproliferative Activity

One of the significant biological activities of this compound is its antiproliferative effect against various cancer cell lines. Research indicates that flavonoids with multiple hydroxyl groups exhibit enhanced antiproliferative properties. The presence of the 3',4'-dihydroxy moiety is particularly important; studies have shown that methylation of these hydroxyl groups significantly reduces antiproliferative activity. For instance:

  • IC50 Values :
    • 5,3',4'-trihydroxyflavone (similar structure) exhibited an IC50 of 13 µM against HL60 leukemic cells.
    • Compounds with fewer hydroxyl substitutions showed higher IC50 values (e.g., >400 µM for fully methoxylated derivatives) .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties . It has been shown to inhibit the generation of superoxide anions by human neutrophils, which are involved in inflammatory responses. The inhibition mechanism is believed to be linked to its ability to modulate signaling pathways related to inflammation .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Phospholipase Cγ1 (PLCγ1) : This enzyme plays a critical role in cell signaling pathways associated with cancer proliferation. The compound has been identified as a PLCγ1 inhibitor, suggesting a potential role in cancer therapy .
  • Synergistic Effects : The combination of hydroxyl and methoxy groups appears to create a synergistic effect that enhances biological activity. Studies indicate that the structural arrangement significantly influences how these compounds interact with target molecules .

Study on Antiproliferative Effects

A study conducted on various methoxylated flavonoids demonstrated that compounds with multiple hydroxyl groups showed significantly lower IC50 values compared to their methoxylated counterparts. The findings highlighted the importance of specific structural features in enhancing biological activity .

CompoundIC50 (µM)Notes
5,3',4'-trihydroxyflavone13Most potent against HL60 cells
5,4'-dihydroxyflavone28Significant activity
Fully methoxylated derivatives>400Drastically reduced activity

Anti-inflammatory Mechanism Study

Research into the anti-inflammatory properties revealed that the compound effectively inhibited superoxide production in neutrophils. This suggests a potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What is the natural source of 3,4'-Dihydroxy-3,5',7-trimethoxyflavan, and how is it isolated for laboratory studies?

  • Methodological Answer : This compound is isolated from the stems of Machilus japonica using solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification techniques such as column chromatography or HPLC. Structural confirmation is achieved via NMR and mass spectrometry (MS) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer : 1D and 2D NMR (e.g., 1^1H, 13^{13}C, COSY, HSQC, HMBC) are critical for assigning hydroxyl and methoxy group positions. MS (ESI-TOF or HRMS) confirms molecular weight. Comparative analysis with reference spectra from similar flavonoids (e.g., 5-hydroxy-3,7,4'-trimethoxyflavone) validates structural assignments .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) demonstrate anticancer activity via PLCγ1 inhibition, while antioxidant activity is measured using DPPH or ABTS radical scavenging assays. These studies often include positive controls like ascorbic acid or doxorubicin .

Advanced Research Questions

Q. How does this compound inhibit phospholipase Cγ1 (PLCγ1), and what experimental models validate this mechanism?

  • Methodological Answer : Mechanistic studies involve enzyme inhibition assays (e.g., fluorescence-based PLCγ1 activity tests) and molecular docking to identify binding sites. Validation includes Western blotting to assess downstream signaling (e.g., IP3/DAG pathways) in cancer cell lines .

Q. How do structural modifications (e.g., hydroxyl/methoxy group positions) affect its bioactivity compared to isomers like 3,5-dihydroxy-6,7,8-trimethoxyflavone?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies use synthetic analogs and in vitro bioassays. For example, altering methoxy groups at positions 3, 5', or 7 reduces antioxidant efficacy, as shown in DPPH assays. Isomer activity differences are linked to steric hindrance and hydrogen-bonding capacity .

Q. What pharmacokinetic challenges (e.g., solubility, metabolic stability) are associated with this compound, and how are they addressed in preclinical studies?

  • Methodological Answer : LogP/LogD values (calculated via HPLC) indicate hydrophobicity, requiring solubilization agents (e.g., DMSO or cyclodextrins). Metabolic stability is assessed using liver microsome assays, with LC-MS/MS quantifying metabolite formation. Nanoformulations (e.g., liposomes) improve bioavailability in animal models .

Q. Does this compound exhibit synergistic effects with other anticancer agents (e.g., doxorubicin or paclitaxel)?

  • Methodological Answer : Synergy is evaluated via combination index (CI) calculations using the Chou-Talalay method. In vitro models (e.g., breast cancer MCF-7 cells) treated with sub-IC50 doses show enhanced apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

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